Tripolin A
Tripolin A
Non-ATP competitive Aurora A and B inhibitor (IC50 values are 1.5 and 7 μM for Aurora A and B respectively). Mitotic spindle microtubule regulator. Tripolin B analog. Reduces localization of pAurora A on spindle microtubules. Inhibits EGFR, FGFR, KDR and IGF1R (IC50 values are 11, 34, 18 and 15 μM respectively).
A specific non-ATP competitive Aurora A kinase inhibitor. Does not significantly inhibit Aurora B kinase in mammalian cells. Reduces localization of pAurora A on spindle microtubules (MTs), affects centrosome integrity, spindle formation and length and MT dynamics in interphase.
A specific non-ATP competitive Aurora A kinase inhibitor. Does not significantly inhibit Aurora B kinase in mammalian cells. Reduces localization of pAurora A on spindle microtubules (MTs), affects centrosome integrity, spindle formation and length and MT dynamics in interphase.
Brand Name:
Vulcanchem
CAS No.:
1148118-92-6
VCID:
VC0003685
InChI:
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8-
SMILES:
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
Molecular Formula:
C15H11NO3
Molecular Weight:
253.25 g/mol
Tripolin A
CAS No.: 1148118-92-6
Cat. No.: VC0003685
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol
Purity: ≥98% by HPLC
* For research use only. Not for human or veterinary use.

Specification
Description | Non-ATP competitive Aurora A and B inhibitor (IC50 values are 1.5 and 7 μM for Aurora A and B respectively). Mitotic spindle microtubule regulator. Tripolin B analog. Reduces localization of pAurora A on spindle microtubules. Inhibits EGFR, FGFR, KDR and IGF1R (IC50 values are 11, 34, 18 and 15 μM respectively). A specific non-ATP competitive Aurora A kinase inhibitor. Does not significantly inhibit Aurora B kinase in mammalian cells. Reduces localization of pAurora A on spindle microtubules (MTs), affects centrosome integrity, spindle formation and length and MT dynamics in interphase. |
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CAS No. | 1148118-92-6 |
Molecular Formula | C15H11NO3 |
Molecular Weight | 253.25 g/mol |
IUPAC Name | (3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one |
Standard InChI | InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8- |
Standard InChI Key | OMKSBDLWMROKNU-WQLSENKSSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2 |
SMILES | C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 |
Appearance | Yellow solid |
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